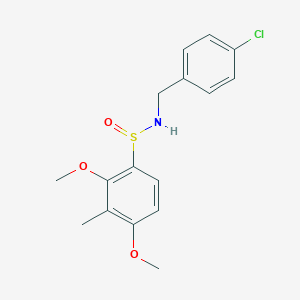

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide

Description

N-(4-Chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide is a sulfinamide derivative characterized by a benzenesulfinamide core substituted with methoxy groups at positions 2 and 4, a methyl group at position 3, and a 4-chlorobenzyl moiety attached to the sulfinamide nitrogen. Sulfinamides (R-SO-NH-R') are distinct from sulfonamides (R-SO₂-NH-R') due to their sulfur oxidation state (S=O vs. S=O₂), which confers unique stereochemical and reactivity properties.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,4-dimethoxy-3-methylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-11-14(20-2)8-9-15(16(11)21-3)22(19)18-10-12-4-6-13(17)7-5-12/h4-9,18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYOABMDXXSBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide typically involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxy-3-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues from Evidence

The following table summarizes key structural analogs and their reported features:

Key Structural and Functional Differences

Sulfinamide vs. Sulfonamide Reactivity: Sulfinamides (e.g., the target compound) are chiral at sulfur, enabling applications in asymmetric synthesis. In contrast, sulfonamides (e.g., N-(4-chlorobenzyl)-2,5-dimethylbenzenesulfonamide ) lack this chirality but are more stable due to the fully oxidized sulfur.

Substituent Effects: Methoxy vs. Methyl Groups: The 2,4-dimethoxy-3-methyl substitution in the target compound may enhance solubility compared to non-polar methyl groups (e.g., 2,5-dimethylbenzenesulfonamide ). Chlorobenzyl vs. Fluorobenzyl: The 4-chlorobenzyl group (as in the target compound) is bulkier and more lipophilic than fluorobenzyl derivatives (e.g., ), which could influence membrane permeability and target binding.

PROTACs incorporating sulfonamide moieties (e.g., ) highlight the role of sulfonamides in targeted protein degradation, though sulfinamides remain underexplored in this context.

Biological Activity

N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfinamide functional group that is known for its reactivity and ability to interact with various biological targets. The presence of methoxy groups and a chlorobenzyl moiety enhances its potential for biological activity through modulation of enzyme functions and cellular pathways.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can significantly influence cellular processes such as signal transduction and gene expression.

Biological Activities

-

Enzyme Inhibition :

- This compound has been shown to act as an inhibitor for various enzymes. This property makes it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and pathways.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity, presenting potential applications in the development of new antibiotics.

-

Protein Labeling :

- The compound can be utilized in labeling proteins for tracking and analysis within biological systems, enhancing the understanding of protein dynamics and interactions.

Case Studies

Several studies have explored the biological implications of sulfinamide compounds similar to this compound:

- Study on Enzyme Activity : A study demonstrated that sulfinamides could inhibit the activity of certain enzymes involved in metabolic pathways, suggesting their utility in drug development targeting metabolic disorders .

- Antimicrobial Evaluation : Research indicated that sulfinamides possess varying degrees of antimicrobial properties against bacterial strains, highlighting their potential as novel antimicrobial agents.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition, antimicrobial properties |

| N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide | Similar structure | Moderate enzyme inhibition |

| N-(4-chlorophenyl)-3-methylbenzenesulfinamide | Similar structure | Antimicrobial activity |

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Therapeutic Applications : Exploring its potential in drug development for conditions such as infections or metabolic disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorobenzyl)-2,4-dimethoxy-3-methylbenzenesulfinamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as sulfonamide coupling or nucleophilic substitution. For example, coupling a chlorobenzylamine derivative with a substituted benzenesulfinyl chloride under inert atmospheres (e.g., nitrogen) ensures controlled reactivity. Key steps include:

- Use of K₂CO₃ in polar aprotic solvents (e.g., DMF) to facilitate deprotonation and nucleophilic attack .

- Temperature control (0°C to room temperature) to minimize side reactions .

- Purification via column chromatography (e.g., methanol/chloroform gradients) or recrystallization to achieve >90% purity .

- Optimization : Reaction yields are improved by monitoring intermediates with thin-layer chromatography (TLC) and adjusting stoichiometry or solvent polarity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, chlorobenzyl groups) and confirms regiochemistry .

- 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic systems .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfinamide S=O stretch at ~1050 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities .

Q. What in vitro assays are recommended for initial screening of biological activity?

- Cytotoxicity Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA .

- Antimicrobial Testing : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria or fungi .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound?

- Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with recombinant proteins (e.g., KD values) .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways in treated vs. untreated cells .

- In Vivo Models : Test efficacy in xenograft mice while monitoring pharmacokinetics (e.g., bioavailability via LC-MS) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) to rule out false positives .

- Metabolic Stability Testing : Use hepatic microsomes or CYP450 assays to assess if metabolite interference alters activity .

- Orthogonal Assays : Confirm target engagement with thermal shift assays (DSF) or CETSA (Cellular Thermal Shift Assay) .

Q. How to design structure-activity relationship (SAR) studies for this sulfinamide derivative?

- Core Modifications : Synthesize analogs with variations in:

- Chlorobenzyl substituents (e.g., fluoro, methyl groups) to probe steric effects .

- Methoxy group positioning to assess electronic contributions to binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with predicted binding affinities .

- Data Analysis : Apply multivariate regression to link structural descriptors (e.g., LogP, polar surface area) to activity .

Q. What computational methods assist in predicting interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations : Model binding stability in solvated systems (e.g., GROMACS) over 100-ns trajectories .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme inhibition) .

- Machine Learning : Train models on public databases (e.g., ChEMBL) to predict off-target effects or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.